molecular formula C14H14O3S B13991137 3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate CAS No. 851547-76-7

3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate

Cat. No.: B13991137
CAS No.: 851547-76-7
M. Wt: 262.33 g/mol
InChI Key: UDADWLMUJVDKBK-UHFFFAOYSA-N
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Description

3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a methyl group at the 3-position of the benzothiophene ring and an acetate group attached to a 2-oxopropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate can be achieved through various synthetic routes. One common method involves the acylation of 3-methyl-1-benzothiophene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-benzothiophene-2-carboxylic acid
  • 3-Methyl-1-benzothiophene-2-yl methanol
  • 3-Methyl-1-benzothiophene-2-yl acetate

Uniqueness

3-(3-Methyl-1-benzothiophen-2-yl)-2-oxopropyl acetate is unique due to its specific structural features, such as the presence of both a benzothiophene ring and an acetate group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

851547-76-7

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

[3-(3-methyl-1-benzothiophen-2-yl)-2-oxopropyl] acetate

InChI

InChI=1S/C14H14O3S/c1-9-12-5-3-4-6-13(12)18-14(9)7-11(16)8-17-10(2)15/h3-6H,7-8H2,1-2H3

InChI Key

UDADWLMUJVDKBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)CC(=O)COC(=O)C

Origin of Product

United States

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